![molecular formula C13H14N2O2 B1471703 1-[(2,5-dimethylphenyl)methyl]-1H-imidazole-4-carboxylic acid CAS No. 1368643-42-8](/img/structure/B1471703.png)

1-[(2,5-dimethylphenyl)methyl]-1H-imidazole-4-carboxylic acid

Übersicht

Beschreibung

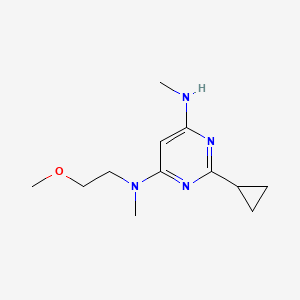

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Synthesis Analysis

The synthesis of imidazole derivatives often involves the use of transition metal-catalyzed carbon–carbon bond-forming reactions such as the Suzuki–Miyaura coupling . Protodeboronation of alkyl boronic esters has also been reported .

Molecular Structure Analysis

The molecular structure of a compound similar to the one you’re asking about, “1-(2,5-Dimethylphenyl)ethanol”, has a molecular formula of C10H14O .

Chemical Reactions Analysis

Imidazole derivatives show a broad range of chemical and biological properties, making them important synthons in the development of new drugs . They can participate in a variety of reactions, including those involving boron reagents .

Physical And Chemical Properties Analysis

A compound similar to the one you’re asking about, “2,5-Dimethylacetophenone”, has a molecular weight of 148.2, a density of 0.988g/mL at 25°C, a melting point of -18.1°C, a boiling point of 195°C, and a vapor pressure of 0.0653mmHg at 25°C .

Wissenschaftliche Forschungsanwendungen

Luminescence Sensing

A study by Shi et al. (2015) synthesized two novel dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks. These frameworks showed selective sensitivity to benzaldehyde derivatives, demonstrating potential as fluorescence sensors for these chemicals due to their characteristic sharp emission bands (Shi et al., 2015).

Host for Anions

Nath and Baruah (2012) characterized imidazole containing bisphenol and its salts with dicarboxylic and mineral acids, revealing structures assisted by electrostatic and weak interactions. This study highlights the compound's versatility as a host for anions, showing extensive hydrogen bonded structures in its crystal packing (Nath & Baruah, 2012).

Molecular Structure Analysis

Wu, Liu, and Ng (2005) reported on the hydrolysis of ethyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate, leading to a dihydrate form of 1-methyl-4-nitro-1H-imidazol-2-carboxylic acid. This work provided insights into the planar organic entity and its linkage through hydrogen bonding, contributing to the understanding of molecular structures (Wu, Liu, & Ng, 2005).

Antimicrobial Activity

Research by Nural et al. (2018) synthesized a novel bicyclic thiohydantoin fused to pyrrolidine compound, displaying antimicrobial activity against various bacterial strains. This study not only explored the structural characterization of the compound but also its potential in antimicrobial applications (Nural et al., 2018).

Gas Chromatographic Methods

Anisuzzaman et al. (2000) prepared dimethyl derivatives of imidazolinone herbicides, developing efficient gas chromatographic methods for their determination. This research demonstrates the utility of such derivatives in enhancing trace level analysis of herbicides in various matrices (Anisuzzaman et al., 2000).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

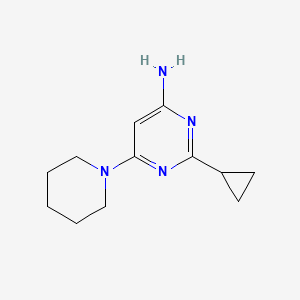

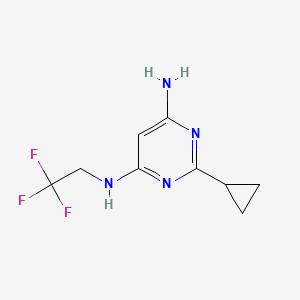

IUPAC Name |

1-[(2,5-dimethylphenyl)methyl]imidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-9-3-4-10(2)11(5-9)6-15-7-12(13(16)17)14-8-15/h3-5,7-8H,6H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CALYPRQDYNPBCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CN2C=C(N=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(2,5-dimethylphenyl)methyl]-1H-imidazole-4-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethan-1-amine](/img/structure/B1471641.png)